

4-Amino-2-phenylbutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-phenylbutanoic acid

Cat. No.: B085274

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-2-phenylbutanoic Acid**: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2-phenylbutanoic acid**, a non-proteinogenic amino acid and a derivative of both phenylalanine and γ -aminobutyric acid (GABA).^[1] Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, and presents validated analytical methodologies for its characterization and quantification. By contextualizing its structural features and differentiating it from key isomers like Phenibut, this guide serves as an essential resource for leveraging **4-Amino-2-phenylbutanoic acid** in pharmaceutical and biochemical research.

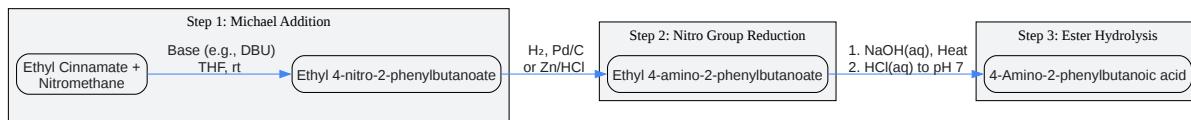
Introduction and Structural Context

4-Amino-2-phenylbutanoic acid, also known as α -Phenyl- γ -aminobutyric acid, is a unique molecule possessing a phenyl group at the α -carbon relative to the carboxyl function and an amino group at the γ -position.^[1] This structure imparts a dual character, blending the features of an aromatic amino acid with those of a GABA analogue. Its chemical backbone consists of a butanoic acid chain with a phenyl substituent at the C2 position and an amino group at the C4 position.^[1]

The precise positioning of the phenyl group and amino group is critical to its chemical identity and potential biological activity. It is often confused with its isomers, which have distinct pharmacological profiles. Understanding these differences is paramount for any research or development application.

Isomer Name
Structure
CAS Number
Key Characteristics
4-Amino-2-phenylbutanoic acid (α -Phenyl- γ -aminobutyric acid)
Phenyl group at C2, Amino group at C4 13080-10-9[1]
The subject of this guide. A phenylalanine derivative.[1]
4-Amino-3-phenylbutanoic acid (β -Phenyl- γ -aminobutyric acid; Phenibut)
Phenyl group at C3, Amino group at C4 1078-21-3[2]
A well-known GABA-B receptor agonist with anxiolytic and nootropic effects.[3][4][5]
The phenyl group enhances blood-brain barrier permeability.[4]
2-Amino-4-phenylbutanoic acid (Homophenylalanine)
Phenyl group at C4, Amino group at C2 7636-28-4[6][7]
An amino acid used as a building block in peptide synthesis and as an impurity in drugs like Lisinopril.[7]

Physicochemical Properties


4-Amino-2-phenylbutanoic acid is typically a white to off-white crystalline solid.[1] Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, makes it soluble in water and allows it to exist in various ionic states (zwitterionic, cationic, anionic) depending on the pH of the solution.[1]

Core Physicochemical Data for 4-Amino-2-phenylbutanoic Acid	
Property	Value
Molecular Formula	$C_{10}H_{13}NO_2$ [1][6][7]
Molecular Weight	179.22 g/mol
CAS Number	13080-10-9[1]
Appearance	White to off-white crystalline solid[1]
Common Synonyms	α -Phenyl- γ -aminobutyric acid, α -Phenyl GABA[1]
Topological Polar Surface Area	63.3 \AA^2 [6][7]
Solubility	Soluble in water[1]

Synthesis Pathway

The synthesis of **4-Amino-2-phenylbutanoic acid** can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the conjugate addition of a nitrogen-containing nucleophile to an α,β -unsaturated ester, followed by hydrolysis and reduction. This method is chosen for its high regioselectivity and the availability of starting materials.

The workflow below illustrates a plausible synthetic route starting from ethyl cinnamate. The Michael addition of nitromethane provides the carbon skeleton and the nitrogen source in a protected form. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester yields the target compound.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Amino-2-phenylbutanoic acid**.

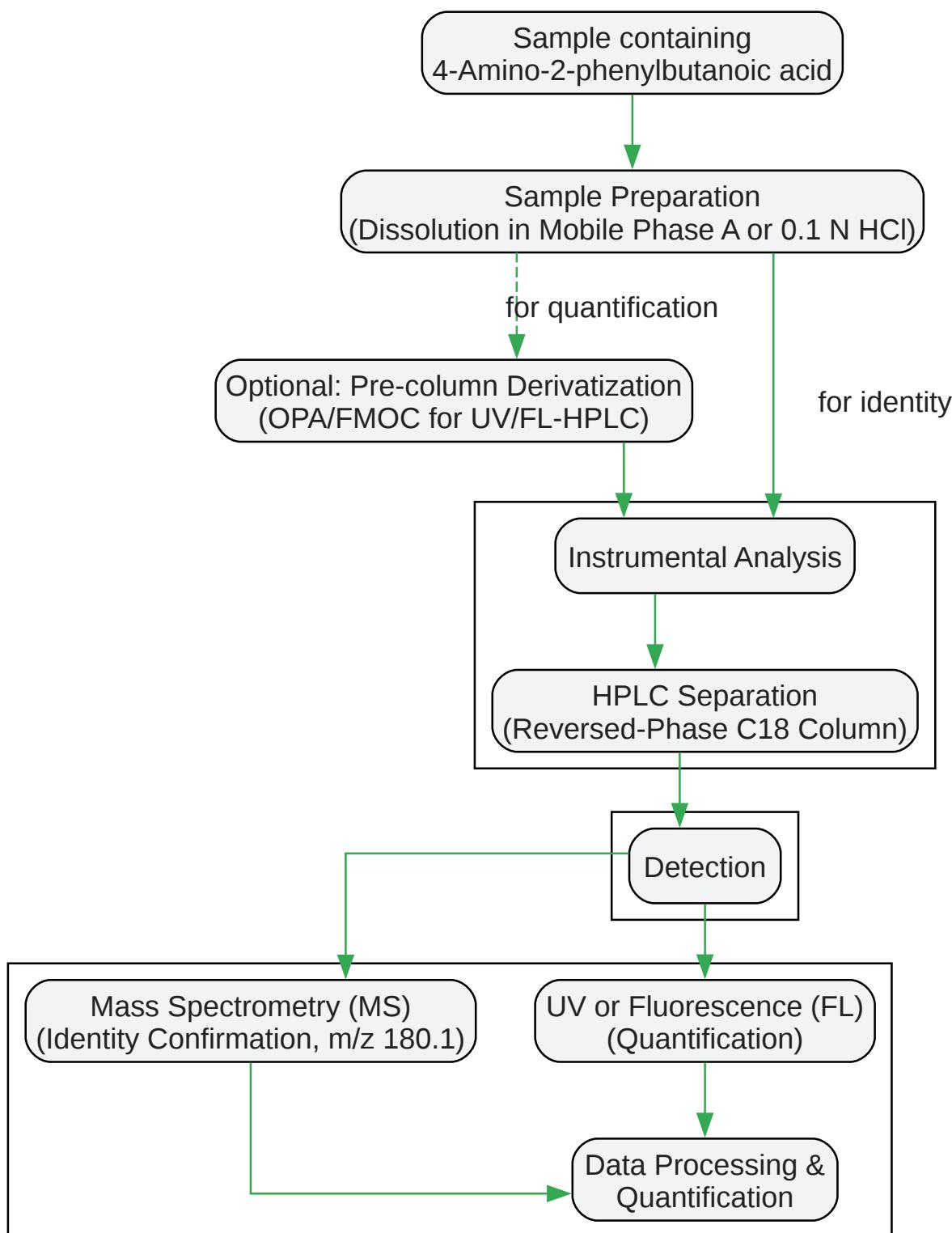
Experimental Protocol: Synthesis

Objective: To synthesize **4-Amino-2-phenylbutanoic acid** from ethyl cinnamate.

Reagents and Equipment:

- Ethyl cinnamate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Palladium on carbon (10% Pd/C), Zinc dust
- Tetrahydrofuran (THF), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Round-bottom flasks, magnetic stirrer, condenser, hydrogenation apparatus
- Rotary evaporator, filtration apparatus

Procedure:


- Step 1: Synthesis of Ethyl 4-nitro-2-phenylbutanoate.

- Dissolve ethyl cinnamate (1 equivalent) and nitromethane (1.5 equivalents) in anhydrous THF.
- Slowly add DBU (0.2 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with dilute HCl and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro ester.
- Step 2: Synthesis of Ethyl 4-amino-2-phenylbutanoate.
 - Dissolve the crude nitro ester from Step 1 in ethanol.
 - Add 10% Pd/C catalyst (approx. 5 mol%).
 - Subject the mixture to hydrogenation (H_2 gas, 50 psi) at room temperature until hydrogen uptake ceases.
 - Alternative: To a solution of the nitro ester in ethanol, add concentrated HCl, and then add zinc dust portion-wise while cooling in an ice bath.
 - Filter the reaction mixture through Celite to remove the catalyst (for hydrogenation) or unreacted zinc.
 - Concentrate the filtrate to obtain the crude amino ester.
- Step 3: Hydrolysis to **4-Amino-2-phenylbutanoic acid**.
 - Dissolve the crude amino ester from Step 2 in a 1 M NaOH solution.
 - Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl to pH ~7.

- The product will precipitate as a zwitterion. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **4-Amino-2-phenylbutanoic acid**.

Analytical Methodologies

Accurate identification and quantification are crucial for research applications. High-performance liquid chromatography (HPLC) is the method of choice, often coupled with mass spectrometry (MS) for identity confirmation or UV/Fluorescence detection after derivatization for sensitive quantification.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **4-Amino-2-phenylbutanoic acid**.

Protocol 1: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the identity and assess the purity of a synthesized sample. The mass spectrometer provides definitive confirmation via the compound's mass-to-charge ratio (m/z).

Reagents and Equipment:

- HPLC-grade acetonitrile (ACN) and water
- Formic acid (FA)
- HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Mobile Phase A to create a 100 μ g/mL stock solution. Dilute as necessary.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% FA in water
 - Mobile Phase B: 0.1% FA in ACN
- HPLC Conditions:
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 2 μ L
 - Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

- MS Conditions (Positive ESI Mode):

- Scan Range: m/z 50-500
- Expected Ion $[M+H]^+$: 180.1
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C

Protocol 2: Quantitative Analysis by HPLC with OPA/FMOC Derivatization

Objective: To accurately quantify **4-Amino-2-phenylbutanoic acid**, especially at low concentrations in complex matrices. Derivatization with o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl chloroformate (FMOC) adds fluorescent tags, enabling highly sensitive detection.[\[9\]](#)

Reagents and Equipment:

- Agilent AdvanceBio Amino Acid Analysis reagents (OPA and FMOC) or equivalent[\[9\]](#)
- Borate buffer, HPLC-grade solvents
- HPLC system with autosampler capable of online derivatization
- Fluorescence detector (FLD)

Procedure:

- Standard Preparation: Prepare a series of calibration standards of **4-Amino-2-phenylbutanoic acid** in 0.1 N HCl, ranging from 1 pmol/μL to 100 pmol/μL.[\[9\]](#)
- Automated Derivatization (in autosampler):
 - The autosampler is programmed to mix a specific volume of the sample/standard with OPA reagent, allow it to react (to derivatize primary amines), and then inject. For

secondary amines (not present here, but part of the standard method), FMOC reagent would be used.

- HPLC Conditions:
 - Column: AdvanceBio AAA column (or equivalent)
 - Mobile Phase A: Sodium phosphate buffer, pH 7.8
 - Mobile Phase B: Acetonitrile/Methanol/Water mixture
 - Gradient: A specialized gradient designed to separate derivatized amino acids.
- Fluorescence Detection:
 - Excitation/Emission for OPA derivatives: 340/450 nm
 - Excitation/Emission for FMOC derivatives: 266/305 nm
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Applications and Research Directions

While less studied than its isomer Phenibut, **4-Amino-2-phenylbutanoic acid** holds significant potential for researchers.

- Pharmaceutical Intermediate: As a chiral amino acid derivative, it can serve as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[\[4\]](#) Its structure is analogous to intermediates used in the synthesis of ACE inhibitors and other therapeutics.[\[10\]](#)
- Neuroscience Research: Given its structural similarity to GABA and its relation to the pharmacologically active Phenibut, it is a candidate for screening in neurological assays.[\[3\]](#) Investigating its binding affinity for GABA receptors (GABA-A and GABA-B) and other neuronal targets could reveal novel biological activities.

- Peptide Chemistry: Its non-proteinogenic nature makes it an interesting component for creating peptide mimetics with modified conformational properties and resistance to enzymatic degradation.

Conclusion

4-Amino-2-phenylbutanoic acid is a precisely defined chemical entity with a molecular formula of $C_{10}H_{13}NO_2$ and a molecular weight of 179.22 g/mol. A clear understanding of its structure, distinct from its isomers, is the foundation for any meaningful scientific investigation. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers and drug developers to explore its full potential as a versatile building block in the advancement of chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13080-10-9: 4-Amino-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 [biosynth.com]
- 3. nbinfo.com [nbinfo.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Homophenylalanine, DL- | $C_{10}H_{13}NO_2$ | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-phenylbutanoic acid | $C_{10}H_{13}NO_2$ | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]

- 10. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b085274#4-amino-2-phenylbutanoic-acid-molecular-weight-and-formula)
- To cite this document: BenchChem. [4-Amino-2-phenylbutanoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085274#4-amino-2-phenylbutanoic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b085274#4-amino-2-phenylbutanoic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com